(2-Nitro-3-(trifluoromethyl)phenyl)methanamine (2-Nitro-3-(trifluoromethyl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17624389
InChI: InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H,4,12H2
SMILES:
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.15 g/mol

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine

CAS No.:

Cat. No.: VC17624389

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine -

Specification

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
IUPAC Name [2-nitro-3-(trifluoromethyl)phenyl]methanamine
Standard InChI InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H,4,12H2
Standard InChI Key FECRIFGARHDPAX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])CN

Introduction

Structural Identification and Molecular Characteristics

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the 2-position, a trifluoromethyl (-CF₃) group at the 3-position, and a methanamine (-CH₂NH₂) functional group. While direct structural data for this compound is limited in publicly available literature, its properties can be inferred from structurally related molecules such as 2-Nitro-3-(trifluoromethyl)phenol (CAS 386-72-1) and (2-(trifluoromethyl)phenyl)methanamine (CAS 3048-01-9) .

Table 1: Comparative molecular properties of related compounds

Property(2-Nitro-3-(trifluoromethyl)phenyl)methanamine (Inferred)2-Nitro-3-(trifluoromethyl)phenol (2-(Trifluoromethyl)phenyl)methanamine
Molecular FormulaC₈H₇F₃N₂O₂C₇H₄F₃NO₃C₈H₈F₃N
Molecular Weight (g/mol)~221.11207.107175.15
Functional Groups-NO₂, -CF₃, -CH₂NH₂-NO₂, -CF₃, -OH-CF₃, -CH₂NH₂
Key ApplicationsPharmaceutical intermediates, agrochemicalsChemical synthesisAntibiotics, fluorescent probes

The nitro group introduces electron-withdrawing effects, increasing the compound’s reactivity in electrophilic substitutions, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The methanamine moiety enables participation in Schiff base formation and nucleophilic reactions .

Synthesis and Manufacturing Processes

Synthesis routes for (2-Nitro-3-(trifluoromethyl)phenyl)methanamine can be hypothesized based on methods used for analogous compounds. A plausible pathway involves:

  • Nitration of 3-(trifluoromethyl)phenol: Introducing a nitro group via mixed acid (H₂SO₄/HNO₃) at controlled temperatures .

  • Reductive amination: Converting the nitro group to an amine, followed by functionalization with a methylamine group. Alternatively, direct substitution of a halogenated precursor with ammonia under high-pressure conditions .

Table 2: Representative reaction conditions from analogous syntheses

StepReagents/ConditionsYieldSource
NitrationH₂SO₄, HNO₃, 0–5°C, 4h60–70%
HalogenationPCl₅, DMF, reflux85%
Amine substitutionNH₃ (aq), EtOH, 70°C, 15h55%

Microwave-assisted synthesis (140°C, 30 min) has been reported for similar benzylamine derivatives, improving reaction efficiency . Challenges include controlling regioselectivity during nitration and minimizing dehalogenation side reactions.

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Solubility: The nitro and trifluoromethyl groups reduce water solubility compared to unsubstituted benzylamines. Experimental data for similar compounds shows solubility in ethanol (1.08 mg/mL) and DCM .

  • LogP: Estimated at 2.33–2.84 based on group contribution methods, indicating moderate lipophilicity .

  • Thermal Stability: Nitroaromatics generally decompose above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

Table 3: Predicted vs. experimental properties of related compounds

Property(2-Nitro-3-(trifluoromethyl)phenyl)methanamine2-Nitro-3-(trifluoromethyl)phenol (2-(Trifluoromethyl)phenyl)methanamine
Melting Point (°C)85–90 (predicted)Not reportedNot reported
Boiling Point (°C)290–300 (predicted)Not reportedNot reported
LogP2.5–3.02.8422.33

Applications and Industrial Relevance

Pharmaceutical Development

The trifluoromethyl group enhances blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) therapeutics . Nitroaromatics are precursors to amine derivatives used in antitubercular and antiparasitic agents .

Agrochemicals

Nitro-substituted aromatics are intermediates in herbicides and insecticides. The trifluoromethyl group improves resistance to photodegradation, extending field efficacy .

Material Science

Schiff bases derived from such amines coordinate with transition metals, forming catalysts for oxidation reactions .

Future Research Directions

  • Green Synthesis: Developing catalytic nitration methods to reduce waste.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Stability Studies: Assessing photodegradation pathways for agrochemical applications.

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